1-(2,6-Dichlorophenyl)ethane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9Cl2NO2S |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-5(14(11,12)13)8-6(9)3-2-4-7(8)10/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
NWYXYSYZJBSNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,6 Dichlorophenyl Ethane 1 Sulfonamide and Its Analogues
General Principles of Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry, with numerous methods developed over the years. sci-hub.se These approaches can be broadly categorized into classical sulfonylation reactions and a variety of alternative routes that offer different advantages in terms of substrate scope, reaction conditions, and functional group tolerance. sci-hub.sethieme-connect.com
Sulfonylation Reactions of Amine Precursors
The most traditional and widely practiced method for constructing the sulfonamide linkage involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. wikipedia.orgijarsct.co.inresearchgate.net This nucleophilic substitution reaction is a robust and generally high-yielding process. ijarsct.co.innih.gov A base, such as pyridine (B92270), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. wikipedia.org The reactivity of the amine nucleophile can vary; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. ijarsct.co.in
The general mechanism for this classical approach is illustrated below: RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org
This method forms the basis of the Hinsberg reaction, a chemical test used for the detection and distinction of primary, secondary, and tertiary amines. wikipedia.org The versatility of this reaction allows for the synthesis of a wide array of sulfonamides by varying both the amine and the sulfonyl chloride starting materials.
Alternative Synthetic Routes to Sulfonamide Linkages
Reflecting the importance of the sulfonamide functional group, a multitude of alternative synthetic methodologies have been developed to overcome the limitations of the classical sulfonyl chloride approach, such as the harsh conditions often required for sulfonyl chloride preparation. sci-hub.seacs.org These modern techniques often utilize different starting materials and catalytic systems.
Key alternative strategies include:
From Thiols and Sulfonic Acids : Thiols can be converted to the corresponding sulfonyl chlorides in situ through oxidative chlorination, for example, using a combination of H₂O₂ and SOCl₂ or sodium hypochlorite, and then reacted with an amine to form the sulfonamide. researchgate.net Direct synthesis from thiols and amines can also be achieved through oxidative coupling. rsc.orgnih.gov Additionally, sulfonic acids or their sodium salts can be directly converted to sulfonamides, often under microwave irradiation, which provides good functional group tolerance and high yields. researchgate.net
Using Sulfur Dioxide (SO₂) Surrogates : Stable and solid sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), known as DABSO, provide a convenient way to introduce the sulfonyl group. sci-hub.sethieme-connect.com This approach can be used in transition-metal-catalyzed reactions involving aryl halides or aryl boronic acids to generate the sulfonamide linkage. sci-hub.sethieme-connect.com
From Aryl Boronic Acids : Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between aryl boronic acids and reagents like phenyl chlorosulfate (B8482658) can generate sulfonyl chloride intermediates, which are then reacted with amines in a one-pot procedure. sci-hub.se
From Carboxylic Acids : A novel strategy allows for the synthesis of sulfonamides from the same partners used in traditional amide coupling—carboxylic acids and amines. nih.govacs.org This method involves a copper-catalyzed decarboxylative chlorosulfonylation of an aromatic carboxylic acid to form a sulfonyl chloride, followed by a one-pot reaction with an amine. nih.govacs.orgresearchgate.net
From Sulfonyl Azides : Sulfonyl azides can undergo nucleophilic substitution with primary and unhindered secondary amines in the presence of a base to afford sulfonamides in moderate to excellent yields. sci-hub.se
Below is a table summarizing various modern synthetic routes to sulfonamides.
Table 1: Alternative Synthetic Routes to Sulfonamides
| Starting Material(s) | Key Reagents/Catalysts | Description |
|---|---|---|
| Thiols, Amines | Oxidizing agents (e.g., I₂O₅, β-MnO₂, H₂O₂) | Direct oxidative coupling of readily available thiols and amines. researchgate.netrsc.org |
| Sulfonic Acids, Amines | Trichloroacetonitrile, Triphenylphosphine, Microwave | Direct conversion of sulfonic acids or their salts to sulfonamides, often accelerated by microwave irradiation. researchgate.net |
| Aryl Boronic Acids, Amines | Palladium catalysts, Phenyl chlorosulfate | Pd-catalyzed cross-coupling to form an intermediate sulfonyl chloride, followed by amination. sci-hub.se |
| Hydrazines, Amines, DABSO | Copper catalysts | Copper-catalyzed oxidative coupling provides a highly selective route to sulfonamides. thieme-connect.com |
| Carboxylic Acids, Amines | Copper catalysts, SO₂Cl₂ | A one-pot process involving decarboxylative halosulfonylation of the acid, followed by reaction with an amine. nih.govacs.org |
Targeted Synthesis of 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide
The key steps in this proposed synthesis would be:
Preparation of the Precursor : The synthesis would begin with a suitable precursor, such as 1-(2,6-dichlorophenyl)ethanol. This alcohol could be converted to the corresponding thiol, 1-(2,6-dichlorophenyl)ethanethiol.
Formation of the Sulfonyl Chloride : The synthesized thiol would then undergo oxidative chlorination. This transformation is commonly achieved using reagents like chlorine gas in an acidic aqueous medium or a combination of an oxidizing agent and a chloride source. This step would yield the critical intermediate, 1-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride.
Amination : The final step would be the reaction of the 1-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride with an ammonia (B1221849) source (e.g., aqueous ammonia or ammonia gas in a suitable solvent). This nucleophilic substitution reaction would displace the chloride, forming the desired primary sulfonamide, this compound.
This proposed pathway leverages the most fundamental and reliable methods for sulfonamide construction and represents a logical approach to obtaining the target compound.
Divergent Synthetic Strategies for Dichlorophenyl-Containing Sulfonamide Derivatives
Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. For dichlorophenyl-containing sulfonamide derivatives, this can be achieved by modifying either the amine or the sulfonyl component.
A common strategy involves preparing a key intermediate, such as 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetyl chloride, and then reacting it with a variety of different N'-(substituted aryl)-p-aminobenzenesulfonamide derivatives. researchgate.net This approach allows for the generation of a diverse set of final compounds where the variation is introduced in the final step. researchgate.net
Another powerful divergent method involves the use of organometallic reagents. For instance, heteroaryl sulfonamides can be prepared from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (TCPC). acs.org This methodology could be adapted for the synthesis of dichlorophenyl-containing analogues. An appropriately substituted dichlorophenylzinc reagent could react with TCPC to generate a sulfonyl chloride in situ, which can then be trapped with a diverse range of primary or secondary amines to produce a library of sulfonamides. acs.org
The table below illustrates how divergent strategies can be used to create analogues.
Table 2: Examples of Dichlorophenyl-Containing Sulfonamide Analogues and Synthetic Strategies
| Common Precursor | Variable Reagent | Resulting Derivative Class |
|---|---|---|
| 1-(2,6-Dichlorophenyl)ethane-1-sulfonyl chloride | Various primary and secondary amines (R¹R²NH) | N-substituted-1-(2,6-dichlorophenyl)ethane-1-sulfonamides |
| 2,6-Dichlorophenylzinc Halide | Various amines (after reaction with TCPC) | N-substituted-2,6-dichlorobenzenesulfonamides |
Optimization of Reaction Conditions and Yields in Sulfonamide Synthesis
A systematic approach using response surface methodology (RSM) has been employed to determine the ideal conditions for sulfonamide synthesis. tandfonline.com For the reaction between sulfonyl chlorides and amines, studies have shown that using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol (B145695):water solvent system at low temperatures (0–5°C) can lead to excellent yields (often over 90%) in remarkably short reaction times (1–8 minutes). tandfonline.com This method is superior to other bases like KOH or NaOH, which can lead to the formation of oily byproducts and lower yields. tandfonline.com
Key factors in optimizing sulfonamide synthesis include:
Base Selection : The choice of base is critical. While organic bases like pyridine are traditional, inorganic bases like LiOH·H₂O have been shown to be highly efficient, promoting rapid reaction under mild conditions with minimal excess reagent usage. tandfonline.com
Solvent System : The solvent can influence reaction rates and solubility of reagents. A mixture of ethanol and water has proven effective, offering an environmentally sustainable option. tandfonline.com
Temperature Control : Lower temperatures (e.g., 0–5°C) are often optimal, helping to control the exothermic nature of the reaction and improve selectivity. tandfonline.com
Reaction Time : Modern optimized protocols have drastically reduced reaction times from hours to mere minutes, significantly improving process efficiency. researchgate.nettandfonline.com Microwave-assisted synthesis is another technique used to shorten reaction times. researchgate.net
Reactivity of Sulfonyl Halides : The choice of the sulfonyl halide can impact reactivity. Sulfonyl chlorides are significantly more reactive than sulfonyl fluorides (by a factor of 10³ to 10⁵), which is attributed to the weaker sulfur-chlorine bond compared to the sulfur-fluorine bond. nih.gov
The following table summarizes the impact of various parameters on the synthesis of sulfonamides.
Table 3: Optimization of Parameters in Sulfonamide Synthesis
| Parameter | Condition | Impact on Reaction |
|---|---|---|
| Base | LiOH·H₂O (0.5 equivalents) | High yields, short reaction times (1-8 min), high selectivity. tandfonline.com |
| Pyridine | Traditional base, effective at neutralizing HCl byproduct. wikipedia.org | |
| Solvent | Ethanol:Water (1:5) | Environmentally sustainable, allows for easy work-up. tandfonline.com |
| Acetonitrile | Commonly used, effective for reactions involving N-silylamines. nih.gov | |
| Temperature | 0–5°C | Optimal for controlling reactivity and maximizing yield with LiOH·H₂O. tandfonline.com |
| Reflux | Often required for less reactive starting materials or different methodologies. nih.gov | |
| Method | Microwave Irradiation | Significantly shortens reaction times compared to conventional heating. researchgate.net |
Compound Reference Table
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride |
| 1-(2,6-dichlorophenyl)ethanol |
| 1-(2,6-dichlorophenyl)ethanethiol |
| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |
| 2,4,6-trichlorophenyl chlorosulfate (TCPC) |
| 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid |
| 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetyl chloride |
| Ammonia |
| Ethanol |
| Hydrochloric acid |
| Lithium hydroxide monohydrate (LiOH·H₂O) |
| Phenyl chlorosulfate |
| Pyridine |
| Sodium hypochlorite |
| Sulfonyl chloride |
| Sulfur dioxide |
| Thionyl chloride (SOCl₂) |
| Trichloroacetonitrile |
| Triphenylphosphine |
Spectroscopic and Advanced Structural Characterization Methodologies
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of a compound in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
In a hypothetical ¹H NMR spectrum of 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide, distinct signals would be expected for the protons of the ethyl and sulfonamide groups, as well as the aromatic protons of the dichlorophenyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the methine proton (CH) adjacent to the sulfonamide and the dichlorophenyl ring would likely appear as a quartet, coupled to the methyl (CH₃) protons. The methyl protons would, in turn, appear as a doublet. The protons of the sulfonamide group (-SO₂NH₂) would typically present as a broad singlet, and the aromatic protons would exhibit a characteristic splitting pattern in the aromatic region of the spectrum.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the presence of the chlorine substituents. Signals for the two carbons of the ethane-sulfonamide side chain would also be observed at characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH- | Quartet | ~60-70 |
| -CH₃ | Doublet | ~15-25 |
| Aromatic CH | Multiplet | ~125-135 |
| Aromatic C-Cl | Singlet | ~130-140 |
| Aromatic C-S | Singlet | ~135-145 |
| -SO₂NH₂ | Broad Singlet | N/A |
Note: These are predicted values and actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretches of the sulfonamide group, typically in the region of 3200-3400 cm⁻¹. Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would produce strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching vibrations, would also be present in the fingerprint region of the spectrum.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 |
| S=O (Sulfonamide) | Symmetric Stretching | 1160-1120 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-Cl | Stretching | 700-800 |
Mass Spectrometry (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion, and its mass-to-charge ratio (m/z) is measured. For this compound (C₈H₉Cl₂NO₂S), the expected monoisotopic mass is approximately 252.97 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic data provides crucial information about molecular connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles.
Analysis of Molecular Conformation and Stereochemistry
A crystal structure of this compound would reveal the preferred conformation of the molecule in the solid state. This includes the rotational orientation of the 2,6-dichlorophenyl group relative to the ethane-sulfonamide side chain. For molecules with stereocenters, X-ray crystallography can unambiguously determine the absolute stereochemistry.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This method quantitatively determines the percentage by mass of each element within a sample, which is then compared against the theoretical values derived from its proposed molecular formula. The congruence between the experimental findings and the calculated percentages serves as a primary validation of the compound's empirical formula and a crucial indicator of its purity.
For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₈H₉Cl₂NO₂S. This formula indicates that each molecule is constituted of eight carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The expected weight percentages of the key elements (Carbon, Hydrogen, Nitrogen, and Sulfur) are derived from the atomic weights of these elements and the total molecular weight of the compound.
Detailed research findings from the synthesis and characterization of sulfonamide derivatives frequently report these values to confirm the successful formation of the target molecule. The experimental values, obtained through combustion analysis or other quantitative analytical methods, are typically expected to be in close agreement with the theoretical values, generally within a margin of ±0.4%. While specific experimental data for this compound is not widely reported in publicly accessible literature, the table below outlines the calculated theoretical percentages which serve as the benchmark for compositional verification.
Table 1: Elemental Composition of this compound
| Element | Symbol | Theoretical % |
| Carbon | C | 37.81% |
| Hydrogen | H | 3.57% |
| Nitrogen | N | 5.51% |
| Sulfur | S | 12.62% |
This table presents the calculated theoretical elemental percentages for this compound based on its molecular formula (C₈H₉Cl₂NO₂S). These values are the standard against which experimental results are compared to verify the compound's stoichiometry and purity.
Computational Chemistry and Molecular Modeling of 1 2,6 Dichlorophenyl Ethane 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id In the context of drug design, this involves docking a ligand (like 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide) into the active site of a target protein. nih.gov This method is instrumental in predicting the binding affinity and mode of interaction, which are crucial for assessing the compound's potential as a therapeutic agent. chemmethod.com The results of docking studies can guide the optimization of lead compounds to enhance their potency and selectivity. mdpi.com
Conformational Analysis and Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers. rsc.org This is particularly important for flexible molecules. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, both in isolation and in complex with a biological target. These simulations can reveal important information about the stability of the ligand-protein complex and the key interactions that maintain it.
In Silico Prediction of Biological Activity and Selectivity
Various computational tools and models can be used for the in silico prediction of the biological activities of a compound. mdpi.com These methods, often based on Quantitative Structure-Activity Relationships (QSAR), leverage existing data from similar compounds to predict properties like therapeutic activity, toxicity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). scielo.br For this compound, such predictive models could help in hypothesizing its potential biological targets and off-target effects, thereby guiding experimental testing. pjps.pk
Structure-Based Drug Design Principles Applied to the Sulfonamide Scaffold
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize inhibitors. nih.govnih.gov The sulfonamide scaffold is a well-known pharmacophore present in numerous approved drugs. In the case of this compound, if a biological target is identified, SBDD principles would be applied to modify its structure to improve its binding affinity, selectivity, and pharmacokinetic properties. digitellinc.com This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.
Biological Activities and Mechanistic Investigations of 1 2,6 Dichlorophenyl Ethane 1 Sulfonamide Derivatives
Antimicrobial Activity
Derivatives of 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide are part of the broader sulfonamide class of synthetic antimicrobial agents. nih.goviosrjournals.org These compounds have been investigated for their efficacy against a wide spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa. iosrjournals.orgscispace.com The core structure of sulfonamides allows for substitutions that can modify their biological activity, leading to the development of novel derivatives with enhanced properties. nih.gov Research into these compounds is driven by the increasing prevalence of antibiotic resistance in pathogens like Staphylococcus aureus. nih.govtandfonline.comtandfonline.com
Antibacterial Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)
Sulfonamide derivatives have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative organisms. iosrjournals.orgresearchgate.netnih.gov Studies on various derivatives of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid, a related structural class, confirmed their activity against bacterial strains. researchgate.netnih.gov The effectiveness of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. researchgate.net The introduction of certain chemical groups, such as an electron-withdrawing group, onto the sulfonamide structure has been shown to significantly increase antimicrobial activity. nih.govnih.gov
| Bacterial Type | Example Pathogens | General Efficacy of Sulfonamide Derivatives |
|---|---|---|
| Gram-positive | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis | Active, including against resistant strains. tandfonline.comtandfonline.comresearchgate.net |
| Gram-negative | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus vulgaris | Active against many species. iosrjournals.orgresearchgate.netresearch-nexus.net |
The antibacterial prowess of sulfonamide derivatives has been specifically documented against several clinically significant pathogens.
Staphylococcus aureus : This Gram-positive bacterium is a common cause of infections. nih.gov Numerous sulfonamide derivatives have shown potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. nih.govtandfonline.comnih.gov In some studies, newly synthesized sulfonamides demonstrated significant inhibition of S. aureus growth, with MIC values ranging from 64 to 512 µg/ml. researchgate.net
Escherichia coli : As a common Gram-negative pathogen, E. coli is a frequent target in antimicrobial research. iosrjournals.orgfrontiersin.org Sulfonamides have been shown to be effective against various E. coli strains. nih.goviosrjournals.org Their mechanism, which involves disrupting the folate biosynthesis pathway, is a key reason for their efficacy. nih.govnih.gov
Methicillin-Resistant Staphylococcus aureus (MRSA) : MRSA represents a major public health challenge due to its resistance to many standard antibiotics. tandfonline.com Sulfonamides are considered a "privileged scaffold" for developing new agents against MRSA. nih.govtandfonline.comtandfonline.com Research has shown that novel sulfonamide derivatives can be effective against MRSA, with some compounds exhibiting MICs as low as 1–64 μg/ml. tandfonline.com Certain derivatives have even demonstrated superior effects on MRSA isolates compared to conventional antibiotics like oxacillin. nih.gov Importantly, some of these newer sulfonamides may act via mechanisms that overcome existing resistance to older sulfa drugs. nih.gov
| Compound Derivative Type | Pathogen | Observed MIC Range (µg/ml) | Reference |
|---|---|---|---|
| Novel Sulfonamide Derivatives | MRSA | 1–64 | tandfonline.com |
| Novel Sulfonamide Derivatives | MSSA | 8–128 | tandfonline.com |
| Sulfonamide Derivatives 1a-d | S. aureus (clinical isolates) | 64–512 | researchgate.net |
| Carvacrol (phytochemical) | MRSA | 362.0–1024.0 | mdpi.com |
| Carvacrol (phytochemical) | MSSA | 128.0–203.2 | mdpi.com |
Antifungal Efficacy
In addition to their antibacterial properties, sulfonamides have been recognized for their activity against certain fungi. nih.goviosrjournals.orgresearchgate.net The antifungal activity has been demonstrated against pathogens such as Candida albicans and Pneumocystis jirovecii (formerly P. carinii). nih.goviosrjournals.orgscispace.com A study evaluating novel arylsulfonamides found that several compounds exhibited fungistatic activity against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata, with MIC values ranging from 0.125 to 1 mg/mL. nih.gov Further modifications of a "hit compound" led to the development of derivatives with fungicidal effects against Candida glabrata. nih.gov
Mechanistic Insights into Antimicrobial Action
The primary mechanism of action for sulfonamides is well-established, though research suggests that alternative mechanisms may also contribute to their antimicrobial effects. nih.gov
The classical mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. wikipedia.orgnih.govpatsnap.comwikipedia.org
Bacteria, unlike mammals, cannot obtain folic acid from their diet and must synthesize it de novo. patsnap.com Folic acid is essential for the production of nucleotides, the building blocks of DNA and RNA. wikipedia.orgresearchgate.net The DHPS enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in this synthesis. wikipedia.orgnih.gov
Sulfonamides are structural analogs of PABA. nih.govpatsnap.com Due to this structural similarity, they can bind to the active site of the DHPS enzyme, acting as a competitive inhibitor and preventing PABA from binding. patsnap.comresearchgate.net This action blocks the synthesis of dihydropteroate and, consequently, disrupts the entire folate pathway. nih.govmdpi.com The resulting folate deficiency halts the production of DNA and RNA, which in turn prevents bacterial growth and division, leading to a bacteriostatic effect. wikipedia.orgresearchgate.net
While DHPS inhibition is the principal mechanism, evidence suggests that some novel sulfonamide derivatives may exert their antimicrobial effects through other pathways. nih.gov This is particularly relevant in overcoming resistance to traditional sulfa drugs. nih.gov Some research points to compounds that possess a dual-targeting mechanism of action, simultaneously disrupting folate metabolism and compromising bacterial membrane integrity. nih.gov The ability to act via multiple mechanisms or on different targets could explain why some newer sulfonamides are bactericidal rather than bacteriostatic and can bypass established resistance pathways. tandfonline.comtandfonline.com
Interference with Bacterial Cell Wall Formation (e.g., MurB, MurD, MurE)
The primary antibacterial mechanism of sulfonamides involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govmdpi.com This disruption of folate production ultimately inhibits DNA synthesis and bacterial replication. nih.gov While this is the canonical mechanism, some research suggests broader antibacterial effects. For instance, certain novel benzimidazole-sulfonamide analogs, including a derivative with a 2,4-dichlorobenzyl group, have demonstrated significant antibacterial activity against strains like S. aureus. acu.edu.in Although direct inhibition of Mur ligases (MurB, MurD, MurE), which are critical for peptidoglycan synthesis, by this compound derivatives is not extensively documented, the structural class of peptidosulfonamides has been explored as inhibitors for these cell wall synthesis enzymes.
Strategies for Overcoming Microbial Resistance and Synergistic Effects
The increasing prevalence of antibiotic resistance necessitates novel therapeutic strategies, including the use of combination therapies to enhance efficacy and overcome resistance mechanisms. One such strategy involves exploiting synergistic effects between different classes of antimicrobial agents. frontiersin.org Studies have demonstrated that sulfonamides can act synergistically with other antibiotics. A notable example is the observed in vitro synergism between sulfonamide drugs and antibiotics of the polymyxin (B74138) group, such as colistin (B93849) methane (B114726) sulphonate and polymyxin B sulphate. nih.gov This combination has been shown to be bactericidal against Proteus species at therapeutic concentrations, suggesting that such partnerships could be a viable strategy to enhance antibacterial activity and combat infections caused by otherwise resistant pathogens. nih.gov
Anticancer and Antiproliferative Activities
Inhibition of Cancer Cell Growth in Various Cell Lines (e.g., NCI-60 Human Tumor Cell Lines, Leukemia Cell Lines)
Derivatives of sulfonamides have been extensively evaluated for their anticancer potential across a wide range of human tumor cell lines, including the NCI-60 panel, a set of 60 human cancer cell lines used by the National Cancer Institute for drug screening. clue.iopromegaconnections.com Specific research into novel sulfonamide derivatives has revealed significant cytotoxic effects against hematological malignancies.
In one study, a series of 26 new sulfonamide derivatives were screened for activity against acute leukemia (K562 and Jurkat) and multiple myeloma (MM.1S) cell lines. researchgate.net Among these, the compound designated DFS16 emerged as a particularly potent agent, demonstrating significant time- and concentration-dependent cytotoxicity. researchgate.net The IC₅₀ values for DFS16 were determined after 24, 48, and 72 hours of treatment, showcasing its strong antiproliferative effects on these leukemia and myeloma cells. researchgate.net
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h | Reference |
|---|---|---|---|---|---|---|
| K562 | Chronic Myelogenous Leukemia | DFS16 | 13.0 ± 0.3 | 4.3 ± 0.4 | 2.7 ± 0.4 | researchgate.net |
| Jurkat | Acute T-cell Leukemia | DFS16 | 6.1 ± 0.5 | 4.6 ± 0.6 | 1.4 ± 0.9 | researchgate.net |
| MM.1S | Multiple Myeloma | DFS16 | 5.9 ± 0.3 | 2.9 ± 0.6 | 0.6 ± 0.2 | researchgate.net |
Mechanisms of Antineoplastic Action (e.g., Tubulin Polymerization Inhibition, Induction of Apoptosis, Anti-Angiogenesis)
The anticancer effects of sulfonamide derivatives are attributed to several distinct mechanisms of action, targeting key processes in tumor growth and survival.
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. nih.govnih.gov Certain tertiary sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.net By interfering with the assembly of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death. researchgate.netmdpi.com This mechanism is similar to that of established anticancer agents like vinca (B1221190) alkaloids and colchicine. mdpi.com
Induction of Apoptosis: A primary mechanism through which sulfonamide derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on hematological tumor cells (K562, Jurkat, and MM.1S) treated with the sulfonamide derivative DFS16 confirmed apoptosis through DNA fragmentation and the formation of apoptotic bodies. researchgate.net Further investigation revealed the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net This included changes in the mitochondrial membrane potential, an increased expression of the pro-apoptotic protein Bax, decreased expression of the anti-apoptotic protein Bcl-2, and activation of caspase-3. researchgate.net
Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.gov Sulfonamide derivatives have been investigated as anti-angiogenic agents, with a key target being the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov By inhibiting VEGFR-2, a crucial tyrosine kinase receptor in the angiogenic signaling cascade, these compounds can block the proliferation and migration of endothelial cells, thereby cutting off the nutrient and oxygen supply to tumors. nih.govnih.gov This anti-angiogenic activity represents a significant strategy for controlling angiogenesis-dependent cancers. nih.gov
Antiviral Activities
Activity against Specific Viral Targets (e.g., HIV, SARS-CoV-2)
The sulfonamide scaffold is a key component in a variety of antiviral agents, demonstrating a broad spectrum of activity against several viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govnih.govmdpi.com
Activity against HIV: The sulfonamide moiety is integral to the structure of several clinically significant anti-HIV drugs. nih.gov This includes HIV protease inhibitors such as Amprenavir and Tipranavir, which block the viral enzyme responsible for processing viral proteins into their mature forms. nih.gov Furthermore, sulfonamide derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and HIV integrase inhibitors, targeting other critical stages of the viral life cycle. nih.gov Another antiviral strategy involves targeting the zinc finger proteins of the virus, with primary sulfonamides being investigated for this purpose. nih.gov
Activity against SARS-CoV-2: In response to the COVID-19 pandemic, researchers have identified sulfonamide derivatives as potent inhibitors of SARS-CoV-2. nih.govnih.gov High-throughput screening identified a cyclic sulfonamide compound as a hit, which led to the synthesis of a series of derivatives with improved activity. nih.gov One compound in particular, designated 13c, exhibited robust inhibitory activity against SARS-CoV-2 with a half-maximal inhibitory concentration (IC₅₀) of 0.88 µM and a high selectivity index of over 28, indicating low cytotoxicity in Vero cells. nih.govnih.gov
| Virus | Compound Class | Specific Compound | Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| SARS-CoV-2 | Cyclic Sulfonamide | Hit Compound 1 | 15.3 µM | >25 µM | >1.6 | nih.gov |
| SARS-CoV-2 | Cyclic Sulfonamide | 13c | 0.88 µM | >25 µM | >28.4 | nih.govnih.gov |
Other Pharmacological Activities
Derivatives of this compound have been explored for a variety of pharmacological applications beyond a single primary target. The inherent chemical properties of the sulfonamide group, coupled with the structural characteristics of the dichlorophenyl moiety, allow for interactions with a diverse range of biological targets. This section details investigations into their antidiabetic, anthelmintic, endothelin receptor antagonism, TRPV1 and CB1 receptor antagonism, and general enzyme inhibition activities.
Antidiabetic Effects (e.g., Sulfonylurea Class Mechanisms)
The structural similarity of certain sulfonamide derivatives to sulfonylureas has prompted investigations into their potential as oral hypoglycemic agents for the treatment of type 2 diabetes mellitus. medscape.comnih.gov Sulfonylureas primarily exert their effects by stimulating insulin (B600854) secretion from pancreatic β-cells. nih.gov
The mechanism involves the binding of the sulfonylurea to a specific receptor (SUR1) that is a subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell plasma membrane. nih.gov This binding inhibits the efflux of potassium ions, leading to membrane depolarization. The change in membrane potential causes the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules. medscape.comnih.gov For this mechanism to be effective, functional pancreatic β-cells are required. medscape.com
Research into sulfonylurea-sulfonamide hybrids has been conducted to explore their anti-diabetic properties. researchgate.net These hybrid molecules combine the structural features of both classes, aiming to modulate glycemic control. researchgate.net The efficacy of second-generation sulfonylureas, which are generally more potent and have shorter half-lives than first-generation agents, has set a benchmark for new compounds in this class. medscape.comnih.gov
Table 1: Generations of Sulfonylurea Drugs
| Generation | Representative Drugs | Key Characteristics |
| First-Generation | Tolbutamide, Chlorpropamide, Tolazamide | Became available in 1955; generally have longer half-lives. medscape.comnih.gov |
| Second-Generation | Glyburide (Glibenclamide), Glipizide, Glimepiride | Introduced in 1984; more potent with shorter half-lives than first-generation drugs. medscape.comnih.gov |
Anthelmintic Activity
Parasitic diseases caused by helminths remain a significant issue in both human and veterinary medicine, necessitating the search for new anthelmintic agents. mdpi.com Research has indicated that derivatives containing a dichlorophenyl moiety may possess potent anthelmintic properties. Specifically, studies on 1,2,4-triazole (B32235) derivatives demonstrated that those possessing a 2,4-dichlorophenyl group exhibited strong activity against the Indian earthworm Pheretima postuma. mdpi.com This suggests that the dichlorophenyl structural element, as found in this compound, could be a valuable component in the design of novel nematicides. Further investigations into related sulfonamide structures are warranted to explore this potential.
Table 2: Anthelmintic Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Key Structural Moieties | Activity Level |
| Derivative 1 | 2,4-dichlorophenyl | Strongest anthelmintic activity in one study. mdpi.com |
| Derivative 2 | 4-chlorophenyl | Significant anthelmintic activity. mdpi.com |
| Derivative 3 | 4-nitrophenyl | Significant anthelmintic activity. mdpi.com |
| Compound 12 | 4-pyridyl and phenyl | Highest activity with LC₅₀ of 2.475 ± 0.283 µg/µL. mdpi.com |
| Compound 14 | 2-pyridyl and 4-methylphenyl | High activity with LC₅₀ of 6.550 ± 0.866 µg/µL. mdpi.com |
| Albendazole (Control) | - | LC₅₀ of 19.24 µg/µL. mdpi.com |
Endothelin Receptor Antagonism
The endothelin (ET) system, particularly the ETA and ETB receptors, plays a crucial role in vasoconstriction and cell proliferation. Antagonists of these receptors are used in treating conditions like pulmonary hypertension. The sulfonamide functional group is a key feature in established endothelin receptor antagonists. nih.gov For instance, Bosentan, the first marketed dual ETA/ETB receptor antagonist, is a sulfonamide-class compound. nih.govnih.gov Research has shown that modifying the structure of existing antagonists by introducing a second sulfonamide function can lead to the development of both dual-acting and selective ETB receptor antagonists. nih.gov This precedent highlights the potential for novel derivatives of this compound to be designed and evaluated as modulators of the endothelin system.
TRPV1 and CB1 Receptor Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) and Cannabinoid 1 (CB1) receptors are deeply involved in pain signaling and inflammation. The endocannabinoid anandamide (B1667382) is a known agonist for both receptors, creating a complex pharmacological profile. nih.govfrontiersin.org The activation of TRPV1, a nonselective cation channel, is associated with the sensation of noxious stimuli. nih.gov
There is a functional interplay between CB1 and TRPV1 receptors. For example, the effects of anandamide on TRPV1 can be enhanced in the presence of a CB1 receptor antagonist. nih.gov This suggests that dual-modality compounds or selective antagonists could have therapeutic potential. While direct studies on this compound derivatives targeting these specific receptors are not widely documented, the development of small molecule antagonists for these receptors is an active area of research. The structural features of sulfonamides could be leveraged to design novel antagonists for TRPV1 or CB1, potentially offering new avenues for pain and inflammation management.
General Enzyme Inhibition Studies
The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrase. nih.govnih.gov Derivatives of this compound have been investigated as inhibitors of several key enzymes.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govnih.gov Sulfonamide derivatives have been shown to be potent inhibitors of human CA isozymes I and II (hCA I and hCA II). nih.gov Studies on N-[(7-chloro-4-coumarinyl)-methyl]- derivatives of sulfonamides demonstrated effective inhibition of CA isozymes. researchgate.net The inhibitory activity of novel sulfonamide derivatives against hCA I and II has been observed in the nanomolar range. nih.gov
Urease Inhibition: Urease is another enzyme target for which sulfonamide derivatives have shown inhibitory activity. In one study, a series of synthesized sulfonamide derivatives were tested for their anti-urease activity. The compounds exhibited dose-dependent inhibition, with the highest percentage of inhibition recorded at 57.93% at a 100 μM concentration for the most active compound. nih.gov
Other Kinase Inhibition: Beyond these common targets, dichlorophenyl-containing structures have been identified as potent kinase inhibitors. For example, a compound containing a 7-(2,6-dichlorophenyl) moiety was identified as a potent, orally active Src kinase inhibitor, showing activity in human tumor cell lines. nih.gov This indicates that the 2,6-dichlorophenyl group can be a key structural feature for achieving potent inhibition of protein kinases.
Table 3: Enzyme Inhibition by Sulfonamide Derivatives
| Enzyme Target | Derivative Class | Inhibition Data (IC₅₀ / Range) | Source |
| Carbonic Anhydrase I (hCA I) | Thiazole (B1198619), pyrimidine, pyridine (B92270), isoxazole, and thiadiazole containing sulfonamides | 2.62–136.54 nM | nih.gov |
| Carbonic Anhydrase II (hCA II) | Thiazole, pyrimidine, pyridine, isoxazole, and thiadiazole containing sulfonamides | 5.74–210.58 nM | nih.gov |
| Urease | 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamides | 1.90 ± 0.02 μM to 2.02 ± 0.01 μM | nih.gov |
| Src Kinase | [7-(2,6-dichlorophenyl)-5-methylbenzo medscape.comnih.govnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine | Potent inhibitor with anti-tumor activity | nih.gov |
Structure Activity Relationship Sar Studies of 1 2,6 Dichlorophenyl Ethane 1 Sulfonamide Analogues
Impact of Substitutions on the Dichlorophenyl Moiety on Biological Activity
The 2,6-dichlorophenyl group is a crucial component that significantly influences the biological activity of the parent compound. This moiety often serves as a lipophilic anchor, inserting into hydrophobic pockets within the target protein. The specific substitution pattern of the chlorine atoms is critical for establishing a precise conformational orientation that maximizes binding affinity.
Research on related compounds, such as sulfonamides derived from 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid, underscores the importance of this group for achieving significant biological effects, including antibacterial activity. nih.gov The two chlorine atoms at the ortho positions (2 and 6) perform several key functions:
Steric Hindrance: They restrict the rotation of the phenyl ring around the bond connecting it to the ethane linker. This conformational lock can force the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.
Electronic Effects: The electron-withdrawing nature of chlorine atoms alters the electronic distribution of the phenyl ring, which can influence non-covalent interactions like halogen bonding or dipole interactions with the receptor.
Hydrophobicity: The chloro groups enhance the lipophilicity of this part of the molecule, promoting favorable interactions with nonpolar residues in the binding site.
Modifications to this ring can dramatically alter activity. For instance, changing the position of the chlorine atoms (e.g., to 2,4-dichloro or 3,5-dichloro) often leads to a significant loss of potency, highlighting the specific steric and electronic requirements of the target's binding pocket. acs.org Replacing the chlorine atoms with other halogens (e.g., fluorine or bromine) or with alkyl groups would modulate both the size and electronic properties, leading to variations in binding affinity and selectivity.
Table 1: Illustrative SAR of Dichlorophenyl Moiety Substitutions This table illustrates general principles of how substitutions on the phenyl ring might affect biological activity based on SAR studies of analogous compounds.
| Substitution at 2,6-positions | Expected Impact on Activity | Rationale |
| -Cl, -Cl (Parent) | High | Optimal steric bulk and electronic properties for target binding. |
| -F, -F | Moderate to Low | Reduced steric hindrance may allow for unwanted rotational freedom; alters halogen bonding potential. |
| -CH₃, -CH₃ | Moderate to Low | Similar steric bulk but different electronic properties (electron-donating), which may disrupt key electronic interactions. |
| -H, -H (Unsubstituted) | Low | Loss of steric constraint and hydrophobic interactions leads to a significant decrease in binding affinity. |
| 3,5-dichloro | Low | Incorrect positioning of substituents fails to engage with the specific subpockets of the target, leading to reduced potency. acs.org |
Role of the Ethane Linker and its Functionalization
The ethane linker provides a critical spatial separation between the dichlorophenyl ring and the sulfonamide pharmacophore. Its length, flexibility, and potential for substitution are key determinants of biological activity. A two-carbon chain is often optimal for bridging two key interaction points within a receptor binding site without introducing excessive flexibility.
Studies on related molecules with alkyl linkers of varying lengths show that even minor changes can have a profound impact. acs.org
Linker Length: Shortening the linker to a single methylene group or extending it to a propane or butane chain would alter the distance between the phenyl ring and the sulfonamide. This change would likely disrupt the optimal positioning required for simultaneous engagement with their respective binding regions, typically resulting in a loss of activity.
Linker Rigidity: Introducing unsaturation (e.g., an ethene linker) would make the linker rigid and planar. researchgate.net This can be beneficial if the rigid conformation matches the bioactive state, but it can also be detrimental if it prevents the molecule from adopting the necessary geometry for binding.
Functionalization: Adding substituents, such as a methyl group or a hydroxyl group, onto the ethane linker would introduce a new chiral center and could provide additional points of interaction with the target. However, such additions could also introduce steric clashes. The effect is highly dependent on the specific topology of the target's active site.
Influence of Substitutions on the Sulfonamide Nitrogen (N1 Position) on Potency and Selectivity
The sulfonamide group is a versatile pharmacophore, primarily acting as a hydrogen bond donor and acceptor. ajchem-b.com The nitrogen atom (N1) is a common site for modification in drug design to fine-tune a compound's pharmacological profile. Substituting the hydrogen atom on the sulfonamide nitrogen can profoundly affect potency, selectivity, and physicochemical properties. nih.govokstate.edu
N-alkylation is a well-established strategy for modulating the activity of sulfonamides. nih.gov Introducing small alkyl groups (e.g., methyl, ethyl) can enhance lipophilicity, which may improve cell permeability or increase affinity for hydrophobic regions of the target. However, larger or bulkier substituents can also decrease activity by causing steric hindrance. A double substitution on the N1 position generally leads to inactive compounds, as it removes the crucial hydrogen atom required for hydrogen bonding interactions with the target. ekb.eg
The acidity of the sulfonamide N-H proton is another critical factor. Electron-withdrawing groups attached to the nitrogen can increase its acidity, which may strengthen its interaction as a hydrogen bond donor. Conversely, electron-donating groups decrease acidity. This modulation of pKa can be pivotal for optimizing interactions and achieving selectivity between different biological targets, such as closely related enzyme isoforms. nih.govnih.gov
Table 2: Illustrative Impact of N1-Sulfonamide Substitutions on Activity This table illustrates general principles of how N-alkylation might affect biological activity based on SAR studies of analogous sulfonamide-containing drugs.
| N1-Substituent (R) | Expected Impact on Potency | Expected Impact on Selectivity | Rationale |
| -H (Parent) | Baseline | Baseline | Acts as a key hydrogen bond donor. ekb.eg |
| -CH₃ | Variable | May Increase | Small alkyl group can probe small hydrophobic pockets near the primary binding site. |
| -CH₂CH₃ | Variable | May Increase/Decrease | Increased size may lead to either better fit or steric clash, depending on the target topology. |
| -CH(CH₃)₂ | Likely Decrease | Variable | Bulkier groups often disrupt binding unless a specific large pocket is available. |
| -CH₂-cyclopropyl | May Increase | May Increase | The cyclopropyl group can explore specific hydrophobic spaces and offer a degree of conformational constraint. nih.gov |
Stereochemical Considerations and Chiral Effects on Biological Function
The core structure of 1-(2,6-dichlorophenyl)ethane-1-sulfonamide contains a chiral center at the carbon atom connecting the dichlorophenyl ring and the sulfonamide group (C1 of the ethane linker). Consequently, the compound exists as a pair of enantiomers (R and S). It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov
Biological systems, such as enzymes and receptors, are inherently chiral. This stereoselectivity means that one enantiomer often fits much better into the binding site than the other, analogous to a hand in a glove. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable off-target effects. nih.gov
In the context of this molecule, the specific three-dimensional arrangement of the dichlorophenyl ring, the sulfonamide group, and the methyl group around the chiral center is critical. The eutomer will present these three groups in the precise spatial orientation required to simultaneously engage with their corresponding interaction points in the target's active site. The distomer, being a mirror image, will be unable to achieve this same optimal fit, resulting in weaker binding and lower biological activity. Therefore, the synthesis and evaluation of single, pure enantiomers are essential for maximizing therapeutic efficacy and specificity.
Rational Design Principles for Modulating Therapeutic Efficacy and Specificity
Rational design of new analogues based on the this compound scaffold relies on the SAR principles discussed above and a structural understanding of the biological target. nih.govamanote.com The goal is to optimize interactions with the desired target while minimizing interactions with off-targets, thereby improving both efficacy and the safety profile.
Key strategies include:
Structure-Based Design: If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography), computational tools like molecular docking can be used to predict how modifications to the lead compound will affect binding. unifi.it This allows for the design of new substituents on the dichlorophenyl ring or the sulfonamide nitrogen that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the active site.
Conformational Constraint: As noted, the 2,6-dichloro substitution pattern already restricts the molecule's conformation. Further rigidity could be introduced, for example, by incorporating the ethane linker into a ring system. This can lock the molecule into its bioactive conformation, which often leads to a significant increase in potency. ucl.ac.uk
Selectivity Enhancement: Achieving selectivity, particularly among related enzyme isoforms, often involves exploiting subtle differences in their active sites. nih.gov By extending a substituent from the sulfonamide nitrogen (a "tail approach"), it may be possible to engage with a region of the active site that is unique to the desired target, thereby conferring high selectivity.
Through the systematic application of these principles, novel analogues of this compound can be designed with improved potency, selectivity, and drug-like properties.
Advanced Medicinal Chemistry Approaches for the Sulfonamide Scaffold
Molecular Hybridization and Conjugation Strategies
Molecular hybridization is a rational drug design approach that involves covalently linking two or more pharmacophores from different bioactive compounds to create a single hybrid molecule. nih.gov This strategy aims to develop novel compounds with enhanced affinity and efficacy, improved pharmacokinetic profiles, or the ability to address multifactorial diseases. researchgate.net For the sulfonamide scaffold, including structures like 1-(2,6-dichlorophenyl)ethane-1-sulfonamide, hybridization can unlock new therapeutic potential.
Key Research Findings:
Hybridization with Heterocycles: Scientific research has demonstrated the successful implementation of hybrid pharmacophores by combining sulfonamides with various heterocyclic moieties. researchgate.net For instance, the interconnection of sulfonamides with phthalazinone derivatives has led to the synthesis of broad-spectrum antibacterial compounds. researchgate.net
Quinoline-Sulfonamide Hybrids: Molecular hybrids of quinoline (B57606) and sulfonamide have been designed and synthesized, showing potential as anticancer agents. nih.gov These hybrids leverage the distinct biochemical pathways targeted by each pharmacophore.
Thiazole-Sulfonamide Conjugates: New derivatives of sulfonamides incorporating a thiazole (B1198619) ring have been synthesized and evaluated for their antimicrobial properties. tandfonline.com
Prodrug Design and Delivery System Innovations
Prodrug design is a well-established strategy to overcome undesirable drug properties, such as poor solubility, instability, or lack of site-specific delivery. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. nih.gov
For sulfonamides, prodrug strategies have been employed to enhance their therapeutic efficacy. For example, amide-based prodrugs of sulfonamides have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. mdpi.com Azo derivatives of sulfonamides have also been explored as prodrugs for colon-targeted drug delivery, where the azo bond is cleaved by azoreductase enzymes in the colon to release the active sulfonamide. derpharmachemica.com
A modular prodrug design for the sulfonamide-containing TLR4 inhibitor TAK-242 highlights a sophisticated approach. This design incorporates a self-immolative para-aminobenzyl spacer, a tether for bioconjugation, and a trigger for drug release. nih.govacs.org This two-stage release mechanism allows for controlled and sustained delivery of the active drug. nih.govacs.org Such innovative delivery systems could be adapted for this compound to improve its pharmacokinetic profile and target it to specific tissues or organs.
Bioisosteric Replacements within the Sulfonamide Framework
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to modulate potency, selectivity, and metabolic stability. tandfonline.comzu.ac.ae The sulfonamide group itself is considered a bioisostere of a carboxylic acid, although with a significantly different pKa. drughunter.com
Within the sulfonamide framework of a molecule like this compound, bioisosteric replacements can be envisioned for various components:
Sulfonamide Group Replacement: While the sulfonamide is often the key pharmacophore, in some contexts, it could be replaced by other acidic functional groups like a tetrazole or squaric acid, which can exhibit similar hydrogen-bonding patterns. tandfonline.comzu.ac.ae
Aromatic Ring Substitution: The 2,6-dichlorophenyl group plays a crucial role in the molecule's interaction with its biological target. Bioisosteric replacement of the chlorine atoms with other substituents of similar size and electronic properties, such as trifluoromethyl groups, could fine-tune the compound's activity and metabolic profile.
gem-Dimethylsulfone as a Bioisostere: A gem-dimethylsulfone group has been successfully used as a bioisosteric replacement for a metabolically unstable sulfonamide, maintaining biological potency while improving metabolic stability. cambridgemedchemconsulting.com
The success of any bioisosteric replacement is highly dependent on the specific biological target and the role of the functional group being replaced in the drug-receptor interaction. drughunter.com
Development of Novel Sulfonamide Complexes and Derivatives
The synthesis of novel derivatives and complexes of sulfonamides is a continuous effort in medicinal chemistry to discover new therapeutic agents. nih.govworldscientificnews.com The sulfonamide moiety can be readily derivatized at the sulfonamide nitrogen or the aromatic ring, allowing for the creation of large libraries of compounds for biological screening. frontiersrj.com
Recent Developments in Novel Sulfonamide Derivatives:
| Derivative Class | Synthetic Approach | Potential Applications |
| Coumarin-Sulfonamide Hybrids | Condensation of 2-chloroacetamide (B119443) derivatives with coumarins | Antioxidant |
| Heterocyclic-Sulfonamide Conjugates | Coupling of sulfonamides with various heterocyclic scaffolds | Antibacterial, Antifungal, Antimalarial |
| Metal Complexes of Sulfonamides | Coordination of sulfonamides with various metal ions | Enhanced antimicrobial activity |
Research has shown that the reaction of 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetyl chloride with various N'-(substituted aryl)-p-aminobenzenesulfonamide derivatives yields novel sulfonamides with potential antibacterial activity. researchgate.netnih.gov This highlights that the 2,6-dichlorophenyl moiety is a viable component in the design of new bioactive sulfonamides. The development of novel derivatives of this compound could involve similar synthetic strategies to explore new chemical space and identify compounds with improved therapeutic properties.
Q & A
Q. What are the established synthetic routes for 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of 2,6-dichloroaniline with ethanesulfonyl chloride under controlled conditions. Key parameters include:
- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) for solubility and reactivity .
- Base Use : Triethylamine or pyridine to neutralize HCl byproducts and drive the reaction forward .
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-sulfonylation) .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (6.8–7.4 ppm, doublet of doublets due to 2,6-dichloro substitution) and sulfonamide NH (broad singlet, ~5.5 ppm) .
- ¹³C NMR : Signals at ~140 ppm (sulfonamide sulfur-bound carbon) and 125–135 ppm (aromatic carbons) .
- IR Spectroscopy : S=O stretching (1150–1350 cm⁻¹) and N–H bending (1540 cm⁻¹) .
- LC-MS : Molecular ion peak at m/z 254.14 (C₈H₉Cl₂NO₂S) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Stoichiometry : Use a 1.1:1 molar ratio of ethanesulfonyl chloride to 2,6-dichloroaniline to avoid excess reagent .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency .
- Byproduct Monitoring : Track unreacted starting materials via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Confirm compound stability in assay buffers (e.g., pH 7.4 PBS) using HPLC .
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to rule out false positives .
- Metabolite Screening : Identify degradation products via LC-MS to assess interference .
Q. How do structural modifications at the sulfonamide group affect the compound’s physicochemical properties and target binding?
- Methodological Answer :
- Substitution Effects :
- Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability but reduce solubility .
- Bulky Substituents : Steric hindrance may disrupt receptor binding; assess via molecular docking .
- LogP Analysis : Measure partitioning between octanol/water to predict membrane permeability .
Q. What computational approaches predict the binding modes of this compound with potential biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability .
- QSAR Models : Corolate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact pharmacological properties?
- Methodological Answer :
- PXRD : Identify distinct diffraction patterns for Form I (sharp peaks at 10°, 20°) vs. Form II (broad peaks) .
- DSC : Measure melting points (Form I: 145°C; Form II: 138°C) to assess crystallinity .
- Solubility Testing : Form I exhibits 2.3 mg/mL in water vs. 5.1 mg/mL for Form II, affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
